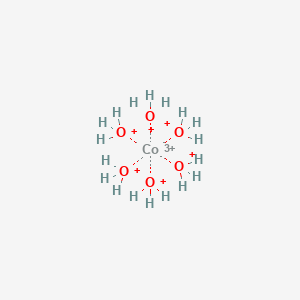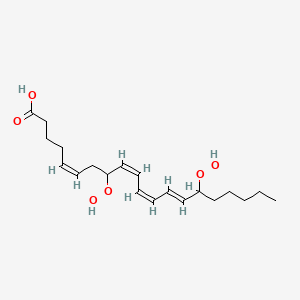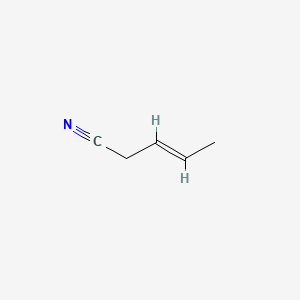
epi-Progoitrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
epi-Progoitrin is a naturally occurring glucosinolate found in various plants, particularly in the seeds of Crambe abyssinica and Brassica species . It is a stereoisomer of progoitrin, differing in the configuration at the carbon bearing the allylic hydroxy group . Glucosinolates like epiprogoitrin are known for their role in plant defense mechanisms and their potential health benefits in humans .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
epi-Progoitrin can be synthesized through the enzymatic hydrolysis of its precursor glucosinolate, progoitrin, using myrosinase . The reaction typically occurs under mild conditions, with the enzyme catalyzing the conversion in an aqueous medium at room temperature .
Industrial Production Methods
Industrial production of epiprogoitrin involves the extraction of glucosinolates from plant sources, followed by purification using chromatographic techniques . High-performance liquid chromatography (HPLC) is commonly employed to separate and quantify epiprogoitrin from other glucosinolates .
Analyse Des Réactions Chimiques
Types of Reactions
epi-Progoitrin undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by myrosinase, leading to the formation of epigoitrin.
Oxidation: Can be oxidized to form sulfoxides and other oxidation products.
Reduction: Reduction reactions can convert epiprogoitrin to its corresponding thiol derivatives.
Common Reagents and Conditions
Myrosinase: Used for hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Epigoitrin: Formed from hydrolysis.
Sulfoxides: Formed from oxidation.
Thiol Derivatives: Formed from reduction.
Applications De Recherche Scientifique
epi-Progoitrin has several scientific research applications:
Chemistry: Used as a model compound to study glucosinolate metabolism and enzymatic hydrolysis.
Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores.
Medicine: Studied for its potential health benefits, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural pesticides and plant growth regulators.
Mécanisme D'action
epi-Progoitrin exerts its effects through the activation of various molecular pathways. It is hydrolyzed by myrosinase to produce epigoitrin, which can further interact with cellular targets . The hydrolysis products of epiprogoitrin are known to activate the Nrf2 pathway, leading to the expression of antioxidant and detoxification enzymes . This mechanism is crucial for its anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Progoitrin: The stereoisomer of epiprogoitrin.
Sinigrin: Another glucosinolate with similar biological activities.
Gluconapin: A related glucosinolate found in Brassica species.
Uniqueness
epi-Progoitrin is unique due to its specific stereochemistry, which influences its biological activity and metabolic pathways . Its distinct configuration at the allylic hydroxy group differentiates it from progoitrin and affects its interaction with enzymes and molecular targets .
Propriétés
Formule moléculaire |
C11H19NO10S2 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3S)-3-hydroxy-N-sulfooxypent-4-enimidothioate |
InChI |
InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7-/t5-,6-,8-,9+,10-,11+/m1/s1 |
Clé InChI |
MYHSVHWQEVDFQT-KBHNZSCUSA-N |
SMILES isomérique |
C=C[C@H](C/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES canonique |
C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
Synonymes |
epi-progoitrin epiprogoitrin progoitrin progoitrin, (S)-isomer progoitrin, monopotassium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}pyridine-4-carbohydrazide](/img/structure/B1234660.png)
![[(Z)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate](/img/structure/B1234661.png)
![(4-benzamidophenyl) 7-[(1S,2R,3R)-3-hydroxy-2-[(2S)-2-hydroxy-2-methylheptyl]sulfanyl-5-oxocyclopentyl]heptanoate](/img/structure/B1234664.png)
![1-Phenoxy-3-[4-(4-phenoxyphenyl)piperidin-1-yl]propan-2-ol;hydrochloride](/img/structure/B1234665.png)
![[4-[Bis(4-morpholinyl)phosphoryl]-1-methyl-2-pyrrolyl]-bis(4-morpholinyl)-sulfanylidenephosphorane](/img/structure/B1234667.png)
![5-(7-Acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid](/img/structure/B1234669.png)








